Traxoprodil (CAS 134234-12-1) is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for receptors containing the GluN2B subunit. Developed as an analog of ifenprodil, it provides a more refined tool for investigating the specific roles of GluN2B-mediated signaling in synaptic plasticity, neuroprotection, and various CNS disorders. Its mechanism involves allosteric modulation of the receptor at the ifenprodil binding site, located at the N-terminal domain interface of the GluN1/GluN2B subunits. This specificity allows researchers to dissect GluN2B-dependent pathways with greater precision than is possible with non-selective NMDA receptor blockers.
Direct substitution of Traxoprodil with its structural precursor, ifenprodil, or other less-selective NMDA antagonists is ill-advised due to critical differences in off-target activity profiles. Ifenprodil possesses significant affinity for α1-adrenergic and sigma (σ) receptors, which can introduce confounding variables and lead to misinterpretation of experimental outcomes. Traxoprodil was specifically designed to minimize these off-target interactions, offering a cleaner pharmacological profile. Therefore, for studies where the unambiguous attribution of an effect to GluN2B antagonism is critical, Traxoprodil provides a level of target specificity that ifenprodil cannot, ensuring higher data integrity and reproducibility.
A primary procurement consideration for a selective antagonist is the absence of confounding off-target activities. The parent compound, ifenprodil, is well-documented to interact with multiple other receptors, notably possessing high affinity for sigma (σ) receptors and α1-adrenergic receptors. This cross-reactivity complicates data interpretation. Traxoprodil was developed as an analog of ifenprodil specifically to be devoid of this activity, providing a more precise tool for isolating GluN2B-mediated effects.
| Evidence Dimension | Off-Target Receptor Affinity |
| Target Compound Data | Designed to be devoid of significant activity at α1-adrenergic and sigma receptors. |
| Comparator Or Baseline | Ifenprodil: Exhibits potent binding to both sigma receptors and α1-adrenergic receptors. |
| Quantified Difference | Qualitative elimination of a key confounding variable, leading to a cleaner pharmacological profile. |
| Conditions | Receptor binding assays. |
This improved selectivity is critical for ensuring that observed biological effects are directly attributable to GluN2B antagonism, thereby increasing experimental validity and reproducibility.
The potency of Traxoprodil at its intended target is a key performance metric. In a foundational study, Traxoprodil demonstrated potent neuroprotective effects in hippocampal neuron cultures, protecting them from NMDA-induced excitotoxicity with a half-maximal inhibitory concentration (IC50) of 10 nM.
| Evidence Dimension | Neuroprotective Potency (IC50) |
| Target Compound Data | 10 nM |
| Comparator Or Baseline | NMDA-induced excitotoxicity baseline |
| Quantified Difference | Demonstrates target engagement and functional neuroprotection at a low nanomolar concentration. |
| Conditions | Protection of rat hippocampal neurons against NMDA-induced cell death. |
High potency allows for the use of lower compound concentrations in experiments, which minimizes the potential for non-specific or off-target effects and conserves valuable material.
In vivo performance demonstrates that Traxoprodil and Ifenprodil are not functionally interchangeable. In a direct comparison using the five-choice serial reaction time task (5-CSRTT) in rats, the two compounds produced opposing effects on performance. Traxoprodil (1–10 mg/kg) increased response speed with no trade-off in errors. In contrast, Ifenprodil (1–10 mg/kg) slowed response speed and increased task omissions.
| Evidence Dimension | Effect on Response Speed in 5-CSRTT |
| Target Compound Data | Increased response speed. |
| Comparator Or Baseline | Ifenprodil: Slowed response speed and increased omissions. |
| Quantified Difference | Opposing functional outcomes on a key behavioral metric. |
| Conditions | Five-choice serial reaction time task in rats, doses of 1-10 mg/kg for both compounds. |
This evidence confirms that substituting Traxoprodil for Ifenprodil (or vice-versa) in behavioral studies is inappropriate and could lead to fundamentally different, even contradictory, results.
For research aiming to precisely define the role of GluN2B subunits in synaptic events or disease pathology, Traxoprodil is the indicated choice over ifenprodil. Its minimal activity at sigma and adrenergic receptors prevents these off-target pathways from contributing to the observed effect, ensuring data is clean and conclusions are robust.
Based on direct comparative evidence, Traxoprodil should be selected for in vivo cognitive studies where effects on reaction time and task engagement are critical variables. Its distinct behavioral profile compared to ifenprodil means it is not a simple substitute and may reveal unique insights into the role of GluN2B in executive function.
In cellular or animal models of excitotoxicity (e.g., stroke, traumatic brain injury), Traxoprodil's demonstrated nanomolar potency allows for effective blockade of GluN2B-mediated damage. This makes it a suitable tool for investigating neuroprotective strategies that rely on specific inhibition of this receptor subtype.
Acute Toxic;Irritant;Environmental Hazard